(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S3 and its molecular weight is 490.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a piperazine moiety and a thiazole derivative, suggesting a range of possible pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound can be described by the following molecular formula and weight:
- Molecular Formula: C18H18N4O3S2
- Molecular Weight: 402.49 g/mol
The structural features include:
- A piperazine ring , known for its role in various drug formulations.
- A thiazole ring , which is commonly found in biologically active compounds.
- A thiophene sulfonyl group , which may enhance biological activity through its electronic properties.
Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. Similar compounds have been shown to interact with various biological targets:
- Cyclin-dependent Kinases (CDKs) : The compound is hypothesized to inhibit CDK9, affecting the cell cycle's G1-S phase transition and S-phase progression. This inhibition can lead to the death of cancer cells, making it a candidate for cancer therapy .
- Nitro Group Influence : The presence of nitro groups in related compounds has been shown to modulate blood-brain barrier permeability and enhance biological activity, suggesting that similar effects may be observed with this compound due to its structural components.
Biological Activity
Several studies have highlighted the potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that derivatives with similar structures exhibit significant anticancer properties. For instance, compounds containing benzothiazole and piperazine rings have been reported to show cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The thiazole and piperazine moieties are often associated with antimicrobial activity. Research has demonstrated that similar compounds can inhibit bacterial growth, indicating potential use as antimicrobial agents .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its solubility, stability, and molecular size. Thiazole derivatives are generally soluble in organic solvents, which may facilitate their absorption in biological systems.
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Study on CDK Inhibition : A study demonstrated that compounds similar to our target inhibited CDK9 effectively, leading to reduced proliferation in cancer cell lines. This suggests a promising avenue for further research into our compound’s potential as an anticancer agent.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens, showing promising results that warrant further exploration for therapeutic applications .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-15-7-8-18-20(16(15)2)23-22(31-18)25-12-10-24(11-13-25)21(27)17-5-3-9-26(17)32(28,29)19-6-4-14-30-19/h4,6-8,14,17H,3,5,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBPMOZWDOJEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.